molecular formula C24H20P2S3 B14737472 1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide CAS No. 6079-78-3

1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide

Cat. No.: B14737472
CAS No.: 6079-78-3
M. Wt: 466.6 g/mol
InChI Key: ROEDIBSYJWMQNU-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide: is an organophosphorus compound characterized by the presence of two sulfur atoms and four phenyl groups attached to a diphosphathiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide typically involves the reaction of diphosphine compounds with sulfur sources under controlled conditions. One common method includes the reaction of tetraphenyldiphosphine with elemental sulfur in an inert atmosphere. The reaction is usually carried out in a solvent such as toluene or benzene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the disulfide bonds to thiol groups.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide involves its interaction with molecular targets through its sulfur and phosphorus atoms. These interactions can lead to the formation of coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, potentially affecting cellular processes such as oxidative stress and enzyme function.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetraphenyldiphosphathiane: Lacks the disulfide bonds present in 1,1,3,3-Tetraphenyldiphosphathiane 1,3-disulfide.

    1,1,3,3-Tetraphenyldiphosphathiane 1,3-dioxide: Contains oxygen atoms instead of sulfur atoms.

    1,1,3,3-Tetraphenyldiphosphathiane 1,3-selenide: Contains selenium atoms instead of sulfur atoms.

Uniqueness

This compound is unique due to its specific combination of sulfur and phosphorus atoms, which imparts distinct chemical reactivity and potential applications. The presence of disulfide bonds allows for redox activity, making it valuable in various chemical and biological contexts.

Properties

CAS No.

6079-78-3

Molecular Formula

C24H20P2S3

Molecular Weight

466.6 g/mol

IUPAC Name

diphenylphosphinothioylsulfanyl-diphenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C24H20P2S3/c27-25(21-13-5-1-6-14-21,22-15-7-2-8-16-22)29-26(28,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

ROEDIBSYJWMQNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)SP(=S)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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